
3,3'-(Ethane-1,2-diylbis(oxy))bis(1-(piperazin-1-yl)propan-2-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-(Ethane-1,2-diylbis(oxy))bis(1-(piperazin-1-yl)propan-2-ol) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and has a molecular weight of 454.6 g/mol. This compound is also known as Bis(2-(1-piperazinyl)propane-1,3-diol) ethylene glycol ether, and it is commonly used as a reagent in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Polydentate Ligands and Pt(II) Complexes : A study by Baran et al. (2012) elaborates on the synthesis of new tetradentate symmetrical ligands including variants similar to the compound . These ligands were characterized by FT-IR, NMR, and other spectroscopic methods. Pt(II) complexes were also synthesized and analyzed for their thermal properties and magnetic behavior, showing that all complexes were diamagnetic with structures featuring square planar geometry around the Pt(II) atoms (Baran, Kaya, & Turkyilmaz, 2012).
Novel Piperazine Derivative for Electrochemical Recognition : Ramdane et al. (2021) synthesized a novel piperazine derivative closely related to the compound of interest. This derivative was employed in the electrochemical recognition of nitrite anions, showcasing its utility in sensing applications. The derivative demonstrated significant electrochemical activity towards NO2− ions, highlighting its potential in analytical chemistry applications (Ramdane et al., 2021).
Applications in Material Science and Catalysis
Coordination Polymers and Metal–Organic Frameworks (MOFs) : Studies have reported the use of similar compounds in the synthesis of coordination polymers and MOFs. These materials exhibit diverse structural architectures and have potential applications in gas storage, separation, and catalysis. For instance, Yang et al. (2013) described the synthesis and characterization of various Cu(II) and Cd(II) coordination polymers constructed with different ligands, demonstrating the versatility of such compounds in forming complex structures with potential applications in material science (Yang et al., 2013).
Catalysis for Alkane Oxidation : Nagababu et al. (2014) developed a tricopper complex with a ligand bearing resemblance to the compound , capable of catalyzing the oxidation of methane to methanol under ambient conditions. This represents a significant advance in catalysis, offering a molecular catalyst for selective oxidation processes without over-oxidation, highlighting the compound's relevance in developing new catalysts for environmental and industrial applications (Nagababu et al., 2014).
Eigenschaften
IUPAC Name |
1-[2-(2-hydroxy-3-piperazin-1-ylpropoxy)ethoxy]-3-piperazin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N4O4/c21-15(11-19-5-1-17-2-6-19)13-23-9-10-24-14-16(22)12-20-7-3-18-4-8-20/h15-18,21-22H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDIXKWZFHBWQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(COCCOCC(CN2CCNCC2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-[3-(4-methoxybenzyl)-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]acetamide](/img/structure/B2799410.png)
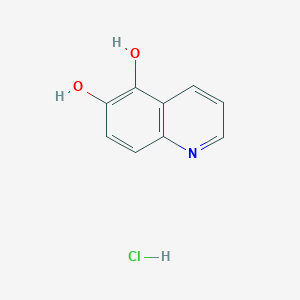
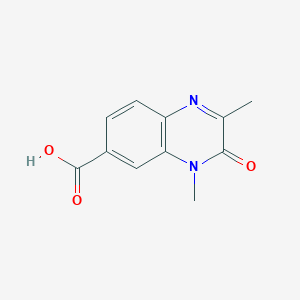
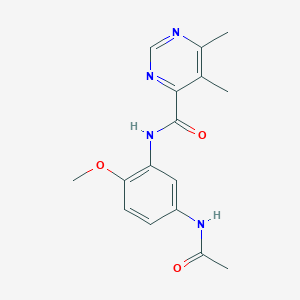
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-4(1H)-one](/img/structure/B2799419.png)

![N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]hexanamide](/img/structure/B2799425.png)
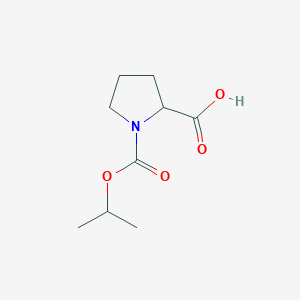
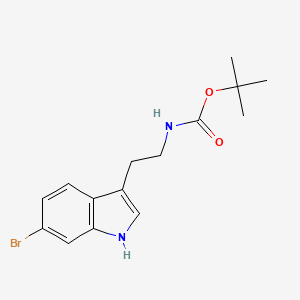
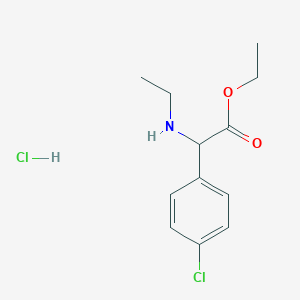
![2-Chloro-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]propanamide](/img/structure/B2799429.png)
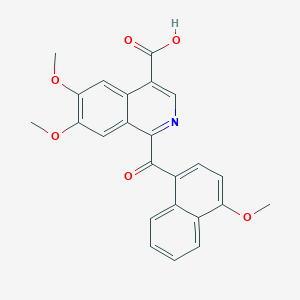
![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2799431.png)
![(5E)-5-[(4-bromophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B2799433.png)